2-Chloro-5-butylbenzoic acid

Lipophilicity Drug-likeness Structure-Activity Relationship

Researchers requiring a halogenated aromatic carboxylic acid with precise lipophilicity for SAR studies often face supply gaps with generic analogs. 2-Chloro-5-butylbenzoic acid (CAS 1237071-48-5) addresses this need as a high-purity building block with defined linear butyl chain, free carboxylic acid, and chloro handle. - LogP 3.38, TPSA 37.3 Ų for predictable partitioning. - Direct amide coupling eliminates ester saponification, saving one synthetic step. - Chloro substituent enables Suzuki/Buchwald-Hartwig diversification. - Consistent ≥98% purity for reproducible synthesis.

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
Cat. No. B12996194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-butylbenzoic acid
Molecular FormulaC11H13ClO2
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=C(C=C1)Cl)C(=O)O
InChIInChI=1S/C11H13ClO2/c1-2-3-4-8-5-6-10(12)9(7-8)11(13)14/h5-7H,2-4H2,1H3,(H,13,14)
InChIKeyJZAYPFCMBPFBCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-butylbenzoic Acid: Physicochemical Profile


2-Chloro-5-butylbenzoic acid (5-butyl-2-chlorobenzoic acid; CAS 1237071-48-5) is a halogenated aromatic carboxylic acid with the molecular formula C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g/mol . The compound features a chlorine atom ortho to the carboxylic acid group and an n-butyl chain at the meta (5-) position . This arrangement yields a computed LogP of 3.38, a topological polar surface area (TPSA) of 37.3 Ų, and a single hydrogen-bond donor/acceptor pair (HBD=1, HBA=1), placing it in a moderately lipophilic space suitable for building block applications . Commercial availability is primarily through specialty chemical suppliers at purities of ~98% .

2-Chloro-5-butylbenzoic Acid: Unmatched by Generic Analogs


Within the 2-chloro-5-alkylbenzoic acid series, subtle changes in the 5-alkyl substituent produce disproportionate shifts in lipophilicity that directly govern molecular recognition, solubility, and downstream synthetic tractability . The n-butyl chain provides a LogP of 3.38, a value that is not achievable with shorter-chain analogs (e.g., ethyl, isopropyl) without compromising the linear geometry and conformational flexibility required for optimal target engagement or intermediate reactivity . Simple replacement with 2-chlorobenzoic acid (lacking the 5-alkyl group entirely) eliminates the hydrophobic anchor needed for many binding pockets, while ester derivatives (e.g., butyl 2-chlorobenzoate) possess different reactivity profiles that preclude direct use in amide coupling or acid-chloride-mediated transformations without additional hydrolysis steps . These quantifiable differences in physicochemical descriptors and functional-group availability make generic substitution scientifically indefensible in applications where the free carboxylic acid and the butyl chain are both structurally essential.

2-Chloro-5-butylbenzoic Acid: Differentiation Evidence


Lipophilicity: n-Butyl vs. Shorter Alkyl Chains

The computed LogP of 2-chloro-5-butylbenzoic acid is 3.38 . This value represents a quantifiable increase in lipophilicity relative to the 5-isopropyl analog (LogP = 3.16) and the 5-methyl analog (calculated LogP ~2.6) [1]. The n-butyl chain provides a LogP increment of approximately +0.22 over the branched isopropyl substituent at the same position, despite identical molecular formula (C₁₀H₁₁ClO₂ for the isopropyl analog vs. C₁₁H₁₃ClO₂ for the butyl compound). This difference places 2-chloro-5-butylbenzoic acid within the optimal LogP range (3–4) for oral bioavailability and membrane permeability as described by Lipinski's guidelines, while the shorter-chain analogs fall below or at the lower boundary.

Lipophilicity Drug-likeness Structure-Activity Relationship

Free Carboxylic Acid vs. Ester Reactivity

2-Chloro-5-butylbenzoic acid presents a free carboxylic acid group (C(=O)OH) directly available for amide coupling, esterification, or acid chloride formation without deprotection . In contrast, the closely related butyl 2-chlorobenzoate (CAS 52468-48-1) bears the butyl chain as an ester rather than as a ring substituent, requiring an additional hydrolysis step to liberate the free acid for further conjugation . The target compound's HBD count of 1 and rotatable bond count of 4 further distinguish it from ester analogs (HBD=0, rotatable bonds=5) . This functional-group distinction directly translates to one fewer synthetic step and higher atom economy when the carboxylic acid is the desired reactive handle.

Synthetic Chemistry Amide Coupling Building Block Reactivity

Conformational Flexibility: n-Butyl vs. tert-Butyl

The n-butyl substituent in 2-chloro-5-butylbenzoic acid provides linear extension from the aromatic ring with four rotatable bonds, enabling conformational sampling across a range of extended and folded geometries . The regioisomeric 2-chloro-5-tert-butylbenzoic acid (CAS 60772-72-7) and the reverse-substituted 2-tert-butyl-5-chlorobenzoic acid (CAS 14034-94-7) both feature a bulky, quasi-spherical tert-butyl group that restricts conformational freedom and introduces greater steric hindrance near the carboxylic acid. While all three share the molecular formula C₁₁H₁₃ClO₂, the n-butyl variant provides a distinct spatial profile—lower steric bulk proximal to the reactive carboxylic acid and greater conformational entropy—that can be advantageous for binding to deep, narrow hydrophobic pockets.

Conformational Analysis Steric Effects Molecular Recognition

GHS Hazard Profile: Consistent with Analogs

2-Chloro-5-butylbenzoic acid carries GHS07 classification (Warning) with hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . This profile is comparable to the 5-ethyl analog (CAS 67648-08-2), which similarly carries GHS07 warnings including H302, H315, H319, and H335 . The consistent hazard profile across the 2-chloro-5-alkylbenzoic acid series means that substitution with the butyl variant does not introduce additional laboratory handling complexity or regulatory burden. Both compounds require standard personal protective equipment and ventilation controls, with no specific additional hazard mitigation needed for the butyl homolog.

Laboratory Safety Procurement Risk Assessment GHS Classification

2-Chloro-5-butylbenzoic Acid: Recommended Applications


Lead Optimization with Optimal Lipophilicity

2-Chloro-5-butylbenzoic acid's computed LogP of 3.38 positions it within the optimal range for oral bioavailability. Projects requiring a hydrophobic aromatic fragment with a linear alkyl extension can deploy this compound as a building block to modulate lipophilicity without introducing branched-chain steric complications. The quantitative LogP advantage (+0.22 over the isopropyl analog) enables fine-tuning of partitioning behavior while maintaining the free carboxylic acid handle for conjugation.

Amide Library Synthesis via Free Carboxylic Acid

The free carboxylic acid group enables direct amide coupling with diverse amine partners under standard EDCI/DMAP or HATU conditions. Unlike ester analogs that require preliminary saponification, 2-chloro-5-butylbenzoic acid can be taken directly into parallel synthesis workflows, saving one synthetic step per library member. This is particularly valuable in high-throughput medicinal chemistry where step-count reduction directly translates to time and cost savings.

SAR of 5-Alkyl Chain Length in Binding Pockets

The n-butyl chain provides a defined, linear hydrophobic extension that can probe the depth and shape of enzyme or receptor binding pockets . In structure-activity relationship (SAR) campaigns, this compound serves as a key member of a homologous series (methyl → ethyl → propyl → butyl), enabling systematic mapping of hydrophobic pocket tolerance. The conformational flexibility of the n-butyl group, with four rotatable bonds, also permits induced-fit binding modes not accessible to rigid or branched analogs .

Agrochemical Intermediate Development

The combination of an aromatic chlorine (suitable for further cross-coupling) and a carboxylic acid (suitable for amide or ester formation) makes 2-chloro-5-butylbenzoic acid a versatile intermediate for agrochemical candidate synthesis . The butyl chain provides sufficient lipophilicity for leaf-surface penetration in herbicide or fungicide design, while the chloro substituent serves as a synthetic handle for Suzuki or Buchwald-Hartwig coupling to introduce further diversity .

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